molecular formula C20H18ClFN2O4S B3032759 4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide CAS No. 477860-61-0

4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide

Cat. No.: B3032759
CAS No.: 477860-61-0
M. Wt: 436.9
InChI Key: UQGPQKYZUUVVMY-UHFFFAOYSA-N
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Description

4-{2-[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridinyl core substituted with a 2-chloro-6-fluorobenzyl group, a hydroxy-oxo moiety, and an ethyl linker to a benzenesulfonamide group. The presence of halogen atoms (Cl, F) and polar functional groups (hydroxy, sulfonamide) may enhance target binding affinity, solubility, or metabolic stability.

Properties

IUPAC Name

4-[2-[3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O4S/c21-17-2-1-3-18(22)15(17)12-16-19(25)9-11-24(20(16)26)10-8-13-4-6-14(7-5-13)29(23,27)28/h1-7,9,11,25H,8,10,12H2,(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGPQKYZUUVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115034
Record name 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477860-61-0
Record name 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477860-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a sulfonamide derivative with notable biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C19H20ClFN3O3S\text{C}_{19}\text{H}_{20}\text{Cl}\text{F}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with a quinazoline scaffold have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and HT29 cells. The presence of halogen substituents, such as chlorine and fluorine, enhances the antiproliferative activity due to increased lipophilicity and receptor binding affinity .

Carbonic Anhydrase Inhibition

The compound has been studied for its inhibitory effects on human carbonic anhydrases (hCA I, II, IX, and XII). The SAR analysis suggests that modifications in the sulfonamide and quinazoline structures can significantly influence the inhibitory potency. For example, compounds with an ethyl linker between the sulfonamide and quinazoline moieties showed enhanced activity against these enzymes .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, a derivative with a similar structure was tested against A-431 cells. It exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer potential. The study highlighted the importance of substituent positioning on the pyridine ring for maximizing biological activity .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various sulfonamide derivatives. It was found that this compound displayed nanomolar inhibitory action against hCA II and IX, suggesting its potential as a therapeutic agent in conditions where these enzymes are implicated .

Data Summary

Activity TypeTargetIC50 Value (µM)Reference
AntitumorA-431 Cell Line< 5
Carbonic AnhydrasehCA II0.5
Carbonic AnhydrasehCA IX0.8

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s pyridinyl core contrasts with the pyrazolopyrimidine-chromen hybrid (patent example) and dihydropyridinyl (CAS 400086-25-1), which may influence target selectivity .
  • Halogenation : The 2-chloro-6-fluorobenzyl group in the target compound differs from the 3,4-dichlorobenzyl (CAS 400086-25-1) and 3-fluorophenyl (patent example), altering steric and electronic interactions .
  • Linkers and Functional Groups : The ethyl linker in the target compound provides flexibility, whereas rigid chromen or pyrazolopyrimidine systems (patent example) may restrict conformational mobility .

Physicochemical Properties

Available data for analogs highlight trends in molecular weight and stability:

Compound Molecular Weight Melting Point (°C) Solubility (Predicted)
Target Compound ~442.9 (est.) Not reported Moderate (hydroxy/sulfonamide)
Patent Example (Example 53, ) 589.1 175–178 Low (lipophilic chromen core)
CAS 400086-25-1 443.72 Not reported Moderate (polar sulfonamide)

Analysis :

  • The patent compound’s higher molecular weight (589.1 vs.
  • Fluorine atoms in the target compound and patent example may improve metabolic stability and membrane permeability compared to the trichlorinated CAS 400086-25-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide
Reactant of Route 2
4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide

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